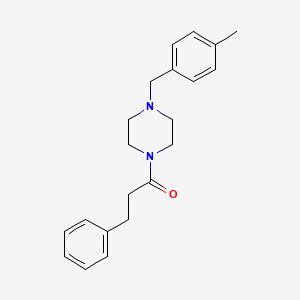![molecular formula C22H21N3O4 B4183847 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide often involves multi-step organic reactions including condensation, amination, and cyclization processes. For example, similar compounds have been synthesized by condensation of specific isocyanates with amines followed by cyclization with hydrazine hydrate, indicating a complex synthesis pathway that could be adapted for the synthesis of the target compound (Hao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using techniques like crystal structure determination. These analyses reveal that such molecules often crystallize in specific systems and exhibit distinct molecular geometries, which could influence their biological activity and interaction with biological targets (Lu et al., 2017).
Chemical Reactions and Properties
Compounds with structures similar to 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide are involved in various chemical reactions, including cycloaddition reactions with nitrones, leading to a mixture of diastereoisomeric products. These reactions and the resulting products' structures are crucial for understanding the chemical behavior and potential reactivity of the target molecule (Croce, Rosa, & Destro, 1990).
Physical Properties Analysis
Vibrational spectroscopy studies, such as FT-IR and FT-Raman, alongside density functional theory (DFT) calculations, have been used to analyze the physical properties of molecules structurally related to the target compound. These studies provide insights into the vibrational modes, molecular geometry, and electronic structure, which are essential for understanding the molecule's physical characteristics and interactions with its environment (Shahidha et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide is Tankyrase (TNKS) . TNKS-1 and TNKS-2 are enzymes that play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It is believed to inhibit the activity of tnks-1 and tnks-2 . This inhibition could lead to changes in the cellular processes controlled by these enzymes, potentially disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of TNKS-1 and TNKS-2 . These enzymes are involved in several cellular processes, including telomere maintenance and Wnt signaling . By inhibiting these enzymes, the compound could disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the activities of TNKS-1 and TNKS-2 . This could disrupt the cellular processes these enzymes control, potentially leading to effects such as inhibited growth and proliferation of cancer cells .
Propiedades
IUPAC Name |
5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-19(20(24-29-15)16-5-3-2-4-6-16)21(26)23-18-9-7-17(8-10-18)22(27)25-11-13-28-14-12-25/h2-10H,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEUDYUMOIGZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183809.png)

![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)


![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)